molecular formula C32H42O B14257120 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene CAS No. 185451-81-4

1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene

Cat. No.: B14257120
CAS No.: 185451-81-4
M. Wt: 442.7 g/mol
InChI Key: VSJWXJJYSXAAMC-UHFFFAOYSA-N
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Description

1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene is a complex organic compound characterized by its unique structure, which includes a butyl group, a dodecyloxyphenyl group, and a buta-1,3-diyn-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene typically involves the coupling of appropriate precursors through oxidative acetylene coupling. The process begins with the preparation of the dodecyloxyphenyl acetylene and butyl acetylene derivatives. These intermediates are then subjected to oxidative coupling using reagents such as copper(I) chloride and palladium(II) acetate under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing the behavior of materials and biological systems. The pathways involved may include electron transfer processes and the modulation of electronic properties in materials applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure but lacks the butyl and dodecyloxy groups.

    1,4-Bis(tert-butyl-diphenyl-silyl)buta-1,3-diyn-yl]benzene: Contains tert-butyl-diphenyl-silyl groups instead of butyl and dodecyloxy groups.

Uniqueness

1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene is unique due to its specific combination of functional groups, which impart distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.

Properties

CAS No.

185451-81-4

Molecular Formula

C32H42O

Molecular Weight

442.7 g/mol

IUPAC Name

1-butyl-4-[4-(4-dodecoxyphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C32H42O/c1-3-5-7-8-9-10-11-12-13-16-28-33-32-26-24-31(25-27-32)19-15-14-18-30-22-20-29(21-23-30)17-6-4-2/h20-27H,3-13,16-17,28H2,1-2H3

InChI Key

VSJWXJJYSXAAMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CCCC

Origin of Product

United States

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